molecular formula C14H7NO5 B1587097 1-Hydroxy-4-nitroanthraquinone CAS No. 81-65-2

1-Hydroxy-4-nitroanthraquinone

Cat. No. B1587097
CAS RN: 81-65-2
M. Wt: 269.21 g/mol
InChI Key: XXUOKOYLVBHBCG-UHFFFAOYSA-N
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Description

1-Hydroxy-4-nitroanthraquinone (1H4NAQ) is an important organic compound that has been studied extensively for its potential applications in the medical and scientific research fields. 1H4NAQ is a type of quinone that is used as a reagent in various organic synthesis reactions and has been used in biochemical research to study the structure and function of various biomolecules. In addition, 1H4NAQ has been used in the synthesis of various drugs, such as antimalarial, antifungal, and antineoplastic agents.

Scientific Research Applications

Anticancer Activity

1-Hydroxy-4-nitroanthraquinone: has been studied for its potential in anticancer therapy. Derivatives of this compound have shown cytotoxic potential towards various cancer cell lines, including glioblastoma, prostate, and breast cancer cells . The structure-activity relationship (SAR) trends suggest that these compounds may interact with DNA G-quadruplex binding sites, which could help in understanding their anticancer mechanisms.

Dye Synthesis

Anthraquinone derivatives are well-known for their coloring properties1-Hydroxy-4-nitroanthraquinone can be used to synthesize dyes that range from red to blue by introducing electron donor groups . These dyes are characterized by their excellent light fastness and are used in various industries, including textiles and food coloring.

Photo-supercapacitors

Recent research has indicated that anthraquinone derivatives, such as 1-Hydroxy-4-nitroanthraquinone , can be functional components in photo-supercapacitors . These devices combine the properties of supercapacitors and solar cells, offering a promising approach to energy storage and conversion.

Electrocatalysts

The compound has been explored as a component in electrocatalysts . Electrocatalysts are crucial in various electrochemical reactions, including those used in fuel cells and batteries, where they enhance the reaction rates without being consumed.

Electrochemical Sensors

1-Hydroxy-4-nitroanthraquinone: is also a candidate for use in electrochemical sensors . These sensors can detect various chemical species through electrochemical reactions, providing valuable data for environmental monitoring, medical diagnostics, and industrial processes.

Medicinal Applications

The solubility and medicinal properties of anthraquinone derivatives have been extensively studied. They have demonstrated potential for treating conditions like multiple sclerosis and are known for their interactions with DNA and other cell organelles, disrupting biological processes .

Cationic/Anionic Detection

Anthraquinone derivatives exhibit remarkable calorimetric and anionic sensing capabilities. The presence of specific functional groups, such as the –NH group, enhances these properties, making them useful in detecting cations and anions in various environments .

Biological Activities

Apart from their anticancer properties, anthraquinone derivatives are known for their antibacterial, antifungal, insecticidal, antimicrobial, and antidiabetic agents . Their biological effects are often exerted through interactions with DNA, leading to modifications in its structure and inhibition of replication.

properties

IUPAC Name

1-hydroxy-4-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOKOYLVBHBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001693
Record name 1-Hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-4-nitroanthraquinone

CAS RN

81-65-2
Record name 1-Hydroxy-4-nitroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the addition of specific functional groups influence the solubility of anthraquinone derivatives in supercritical carbon dioxide (sc-CO2)?

A1: Research indicates that the type and position of functional groups significantly impact the solubility of anthraquinone derivatives in sc-CO2 []. For instance, the study observed that 1,4-diamino-2,3-dichloroanthraquinone exhibited notably higher solubility compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This suggests that the presence of chlorine atoms in 1,4-diamino-2,3-dichloroanthraquinone enhances its interaction with sc-CO2, leading to higher solubility. Conversely, the presence of hydroxyl and nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone seems to decrease its solubility in sc-CO2.

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